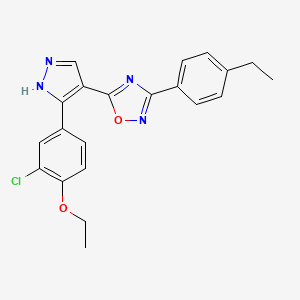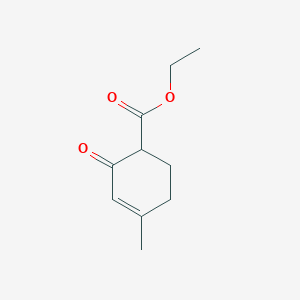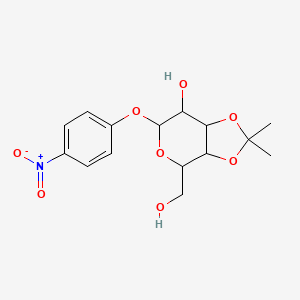
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate is an organic compound with a pyrazine ring structure. This compound is notable for its bromomethyl and methyl substituents, which contribute to its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its versatile nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 6-methylpyrazine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
科学的研究の応用
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes or developing new bioconjugates.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate depends on its specific application. In general, the bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function. The pyrazine ring can also interact with various molecular targets, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but with a benzene ring instead of a pyrazine ring.
Methyl 3-(bromomethyl)but-3-enoate: Contains a but-3-enoate group instead of a pyrazine ring.
4-Bromomethyl-3-nitrobenzoic acid: Similar bromomethyl group but with a nitrobenzoic acid structure.
Uniqueness
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with molecular targets are required.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-4-10-6(3-9)7(11-5)8(12)13-2/h4H,3H2,1-2H3 |
InChIキー |
BEXDYHRDNLPFPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C(=O)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)

![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)
![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)


![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110586.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110589.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14110618.png)
